molecular formula C15H34N2O2Si2 B14354249 N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 91933-86-7

N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea

Cat. No.: B14354249
CAS No.: 91933-86-7
M. Wt: 330.61 g/mol
InChI Key: UHLDGSOPRDVRBL-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is a complex organic compound characterized by the presence of cyclohexyl, trimethylsilyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with trimethylsilyl-protected ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The process may involve the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective atmospheres, such as nitrogen or argon, is common to prevent moisture and oxygen from interfering with the reaction.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of silylated compounds.

Scientific Research Applications

N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.

    Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.

    Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protective groups, preventing unwanted reactions and enhancing the stability of the compound. The cyclohexyl group provides hydrophobic interactions, while the ethyl group contributes to the overall reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(trimethylsilyl)urea: Similar in structure but lacks the cyclohexyl and ethyl groups.

    Trimethylsilyl-protected amines: Share the trimethylsilyl group but differ in the rest of the molecular structure.

Uniqueness

N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the combination of cyclohexyl, trimethylsilyl, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and drug development.

Properties

CAS No.

91933-86-7

Molecular Formula

C15H34N2O2Si2

Molecular Weight

330.61 g/mol

IUPAC Name

3-cyclohexyl-1-trimethylsilyl-1-(2-trimethylsilyloxyethyl)urea

InChI

InChI=1S/C15H34N2O2Si2/c1-20(2,3)17(12-13-19-21(4,5)6)15(18)16-14-10-8-7-9-11-14/h14H,7-13H2,1-6H3,(H,16,18)

InChI Key

UHLDGSOPRDVRBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCO[Si](C)(C)C)C(=O)NC1CCCCC1

Origin of Product

United States

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